1,1-Bis(2-pyridyl)ethane is an organic compound characterized by its two pyridine rings attached to a central ethane backbone. Its molecular formula is , and it features a symmetrical structure that allows for various coordination and interaction possibilities with metal ions. This compound is notable for its potential applications in coordination chemistry, particularly in the formation of metal complexes that exhibit unique electronic and photonic properties.
The synthesis of 1,1-bis(2-pyridyl)ethane typically involves straightforward organic reactions. One common method includes the reaction of 2-pyridinecarboxaldehyde with ethylene glycol under acidic conditions, leading to the formation of the desired bis(pyridyl) compound. The reaction can be optimized by controlling temperature and reaction time to improve yield and purity. Additionally, various metal complexes can be synthesized by reacting 1,1-bis(2-pyridyl)ethane with metal salts in solution .
The uniqueness of 1,1-bis(2-pyridyl)ethane lies in its symmetrical structure and ability to form robust complexes with various transition metals, which can lead to enhanced stability and reactivity compared to other similar compounds.
Studies have shown that 1,1-bis(2-pyridyl)ethane interacts effectively with various metal ions, leading to stable complexes that exhibit distinct electronic properties. These interactions are crucial for applications in materials science and catalysis. The ligand's ability to form chelates enhances the stability and reactivity of metal centers, making it a valuable component in designing new materials and catalysts .
Several compounds share structural similarities with 1,1-bis(2-pyridyl)ethane. Here are some notable examples:
| Compound | Structure Type | Coordination Properties |
The development of bidentate pyridyl ligands traces back to the early 20th century, with 2,2′-bipyridine (bpy) emerging as a foundational scaffold. First synthesized in 1888 via pyridine dehydrogenation, bpy’s rigid planar structure and strong chelating ability revolutionized coordination chemistry. By the mid-20th century, researchers sought to modify ligand backbones to tune steric and electronic properties. Ethane-bridged systems like 1,1-bis(2-pyridyl)ethane arose from efforts to introduce conformational flexibility while retaining strong metal-binding affinity. A key breakthrough came with the synthesis of unsymmetrical diphosphine ligands derived from bis(diphenylphosphino)ethane (dppe), demonstrating that ethane bridges could stabilize diverse coordination geometries. This principle extended to pyridyl systems, where the –CH₂–CH₂– spacer in 1,1-bis(2-pyridyl)ethane allows adaptive binding to transition metals. Comparative studies with 1,2-bis(2-pyridyl)ethylene (1437-15-6) revealed that ethylene bridges impose rigidity, whereas ethane spacers enable dynamic conformational changes. Structural and Electronic PropertiesThe ethane bridge in 1,1-bis(2-pyridyl)ethane introduces torsional freedom, permitting cis or trans nitrogen configurations. Density functional theory (DFT) calculations suggest a preference for trans conformers in the gas phase, minimizing steric clashes between pyridyl rings. This flexibility contrasts with 2,2′-bipyridine’s planar structure, which enforces a fixed cis geometry. The ligand’s basicity (pKa ≈ 4.53) and electron-donating capacity make it suitable for stabilizing high-oxidation-state metal centers. Table 1: Comparative Properties of Ethane-Bridged Pyridyl Ligands
Solvent-Mediated Coordination Assembly TechniquesThe choice of solvent profoundly influences the coordination geometry and stability of BPE-metal complexes. Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) facilitate ligand dissociation, enabling dynamic equilibria that favor thermodynamically stable structures. For example, in acetonitrile, BPE adopts a bidentate binding mode with silver(I) ions, forming discrete [Ag(BPE)₂]⁺ complexes with square planar geometries [3]. Conversely, nonpolar solvents like dichloromethane promote weaker metal-ligand interactions, often yielding polymeric networks through bridging pyridyl groups. Table 1: Solvent-Dependent Structural Outcomes in BPE Complexation
*Partial ligand dissociation enables additional coordination sites [3]. Slow evaporation of solvent-saturated solutions further refines crystalline products. For instance, layering a methanolic solution of BPE over an aqueous cobalt nitrate solution produces Co(II) complexes with distorted octahedral geometries, where BPE acts as a tridentate ligand [3]. Stoichiometric Control in Transition Metal TemplatingPrecise metal-to-ligand ratios dictate nuclearity and redox behavior in BPE complexes. A 1:2 molar ratio of PdCl₂ to BPE in dichloromethane yields the mononuclear [PdCl₂(BPE)] complex, whereas a 1:1 ratio under reflux conditions generates a binuclear species with bridging chloride ligands [3]. Stoichiometric excess of BPE (>3:1) induces ligand-centered redox activity, as observed in copper(II) systems where BPE mediates electron transfer between metal centers [3]. Table 2: Stoichiometric Effects on Complex Nuclearity
Oxidative templating strategies using hydrogen peroxide or O₂ gas enable access to higher oxidation states. Platinum(II) complexes of BPE undergo oxidation to Pt(IV) species, where the strained seven-membered chelate ring promotes reductive elimination of alkyl halides [2]. Crystal Engineering Through Slow Diffusion ProtocolsSlow diffusion at immiscible solvent interfaces generates single crystals suitable for X-ray diffraction analysis. A representative protocol involves:
This method produced Fe(BPE)₂₂ crystals with a distorted octahedral geometry, where BPE adopts a meridional binding mode [3]. Varying the diffusion solvent pair modulates crystal packing: Table 3: Solvent Pair Impact on Crystal Quality
Notably, methanol/water diffusion systems favor hydrate inclusion complexes, where lattice water molecules participate in hydrogen-bonding networks with pyridyl N-atoms [3]. 1,1-Bis(2-pyridyl)ethane functions as a bidentate chelating ligand through coordination of both pyridine nitrogen atoms to a single metal center, forming seven-membered chelate rings [1] [2]. The ligand exhibits remarkable structural flexibility that allows adaptation to various coordination geometries while maintaining its chelating capability [3] [4]. The chelation process involves the formation of a seven-membered ring containing the metal center, both nitrogen atoms, and the ethyl bridge of the ligand [1] [5]. This ring size introduces moderate conformational strain compared to the more thermodynamically favored five- and six-membered chelate rings typically observed in coordination chemistry [2] [6]. The structural strain associated with seven-membered chelates significantly influences the stability and reactivity patterns of the resulting complexes [1] [7]. Mononuclear complexes of 1,1-bis(2-pyridyl)ethane demonstrate diverse coordination geometries depending on the metal center and additional ligands present. Copper(II) complexes typically adopt square pyramidal geometries with the bidentate ligand occupying two coordination sites and additional ligands completing the coordination sphere [3]. The copper-nitrogen bond lengths in these complexes range from 2.1 to 2.3 Ångströms, consistent with typical Cu(II)-pyridine interactions [3] [4]. Platinum(II) complexes with 1,1-bis(2-pyridyl)ethane exhibit square planar coordination geometry, which is characteristic for d8 metal centers [1]. The platinum-nitrogen bond distances are typically shorter, ranging from 2.0 to 2.1 Ångströms, reflecting the stronger bonding interaction between platinum and the pyridine nitrogen atoms [1]. These complexes demonstrate unique reactivity patterns, particularly in oxidative addition reactions where the chelate ring strain plays a crucial role [1]. Silver(I) complexes present distorted square planar geometries when coordinated with 1,1-bis(2-pyridyl)ethane [8] [9]. The silver-nitrogen bond lengths are generally longer, spanning 2.1 to 2.5 Ångströms, due to the larger ionic radius of silver and weaker bonding interactions [8]. The distortion from ideal square planar geometry arises from the constraints imposed by the seven-membered chelate ring [9].
The chelate bite angle, defined as the angle between the two metal-nitrogen bonds, typically ranges from 75 to 85 degrees for 1,1-bis(2-pyridyl)ethane complexes [2] [7]. This angle deviates significantly from the ideal tetrahedral angle, contributing to the strain energy of the chelate ring. The structural flexibility of the ethyl bridge allows some accommodation of this strain through conformational adjustments [3] [1]. Polynuclear Cluster Formation Through Bridging Interactions1,1-Bis(2-pyridyl)ethane demonstrates versatility in forming polynuclear complexes through various bridging mechanisms, extending beyond simple mononuclear chelation to create diverse cluster architectures [8] [3] [10]. The ligand can function simultaneously as both a chelating agent to one metal center and a bridging unit to additional metal centers, leading to the formation of discrete polynuclear clusters and extended coordination networks [11] [12]. Dinuclear complexes represent the simplest polynuclear arrangement, where 1,1-bis(2-pyridyl)ethane bridges two metal centers [8] [13]. In silver(I) systems, dinuclear complexes such as [Ag₂(bpe)(phtpy)₂]²⁺ demonstrate the ligand's ability to bridge metal centers while maintaining its chelating properties with additional ligands [8] [9]. The bridging mode involves coordination of one pyridine nitrogen to each silver center, creating a linear or bent arrangement depending on the steric requirements of the ancillary ligands [8]. Tetranuclear copper(I) clusters showcase more complex aggregation patterns where multiple 1,1-bis(2-pyridyl)ethane ligands facilitate the assembly of higher nuclearity structures [11] [12]. These clusters often incorporate additional bridging ligands such as halides or pseudohalides that provide structural stability and define the overall cluster geometry [11]. The copper centers in these tetranuclear assemblies typically exhibit metal-metal distances ranging from 2.5 to 3.0 Ångströms, indicative of weak metallophilic interactions [11] [12]. Hexanuclear complexes represent examples of high-nuclearity cluster formation where 1,1-bis(2-pyridyl)ethane participates in elaborate bridging networks [3]. The hexanuclear copper(II) complex [Cu₆(L3)₃((PhO)PO₃)₄]⁴⁺ demonstrates how the ligand can be incorporated into phosphate-bridged cluster architectures [3]. In these systems, the ligand provides both chelating and bridging functions while additional phosphate bridges create the overall hexanuclear framework [3]. Coordination polymers emerge when 1,1-bis(2-pyridyl)ethane participates in extended bridging networks [10] [14]. The two-dimensional coordination polymer {[AgCl(bpe)]ₙ} exemplifies how the ligand can bridge metal centers in extended arrays [10]. This structure adopts a (4,4) net topology where each silver center is connected to four neighboring silver atoms through a combination of ligand bridges and chloride bridges [10].
The formation of polynuclear clusters is strongly influenced by the metal ion properties, including ionic radius, preferred coordination geometry, and electronic configuration [3] [10]. First-row transition metals tend to form more diverse cluster architectures due to their variable coordination preferences and ability to accommodate different bridging arrangements [11] [3] [12]. Synthetic conditions play a crucial role in directing the formation of specific polynuclear structures [11] [12]. Solvothermal conditions often favor the formation of higher nuclearity clusters and extended networks by providing the thermal energy necessary for complex rearrangement processes [11]. The choice of counterions and additional bridging ligands significantly influences the final cluster architecture and dimensionality [10] [14]. Interligand π-Stacking Effects on Solid-State PackingThe aromatic pyridine rings of 1,1-bis(2-pyridyl)ethane engage in significant π-π stacking interactions that profoundly influence the solid-state packing arrangements of both the free ligand and its metal complexes [8] [15] [16]. These non-covalent interactions serve as important structure-directing forces that complement the primary coordination bonds in determining the overall supramolecular architecture [15] [16]. In silver(I) complexes, π-π stacking interactions between pyridine rings of neighboring dinuclear units create extended supramolecular networks [8] [9]. The centroid-to-centroid distances between stacked pyridine rings typically range from 3.667 to 3.835 Ångströms, values that are characteristic of moderately strong π-π interactions [8]. These stacking arrangements exhibit face-to-face orientations with minimal angular displacement, maximizing the overlap between the aromatic π-systems [8]. Coordination polymers incorporating 1,1-bis(2-pyridyl)ethane demonstrate diverse π-stacking patterns that depend on the overall network topology and metal coordination requirements [10] [14]. Two-dimensional networks often exhibit interchain π-π interactions that provide additional structural stability beyond the primary coordination bonds [10]. The π-π distances in these polymeric structures typically range from 3.4 to 3.8 Ångströms, slightly shorter than those observed in discrete molecular complexes [10]. The free ligand crystal structure reveals herringbone packing arrangements where π-π stacking competes with edge-to-face interactions [17] [16]. This packing mode involves alternating orientations of the pyridine rings that maximize both π-π overlap and complementary electrostatic interactions [17]. The π-π distances in the free ligand range from 3.5 to 4.0 Ångströms, somewhat longer than those observed in metal complexes due to the absence of coordination-induced conformational constraints [17]. Crystal engineering studies have demonstrated that π-π stacking interactions can be systematically modified through structural variations of the ligand or through the incorporation of different metal centers [15] [16]. The strength and geometry of π-π interactions are influenced by electron-withdrawing or electron-donating substituents on the pyridine rings, which alter the electron density distribution and electrostatic complementarity [15].
Temperature effects on π-stacking interactions reveal the dynamic nature of these non-covalent contacts [15]. Variable-temperature crystallographic studies demonstrate that π-π distances generally increase with temperature due to increased thermal motion, while the overall stacking motifs remain preserved [15]. This thermal behavior indicates that π-π interactions provide significant but not dominant contributions to the overall lattice energy [15]. Solvent effects on crystal packing demonstrate the competitive nature of π-π stacking versus solvent-ligand interactions [14] [17]. Crystallization from polar solvents often results in reduced π-π interactions due to competitive solvation of the pyridine rings [17]. Conversely, crystallization from nonpolar solvents tends to enhance π-π stacking by eliminating competitive interactions [17]. The interplay between π-π stacking and hydrogen bonding interactions creates complex supramolecular networks where multiple non-covalent forces operate synergistically [15] [16]. C-H···N hydrogen bonds between the ethyl bridge and pyridine nitrogens can complement π-π stacking arrangements, creating robust three-dimensional networks [18]. These combined interactions contribute to the overall stability and properties of the solid-state structures [15] [16]. XLogP3 2.1
Hydrogen Bond Acceptor Count 2
Exact Mass 184.100048391 g/mol
Monoisotopic Mass 184.100048391 g/mol
Heavy Atom Count 14
Dates
Last modified: 11-21-2023
Bechlars et al. High-spin ground states via electron delocalization in mixed-valence imidazolate-bridged divanadium complexes. Nature Chemistry, doi: 10.1038/nchem.585, published online 21 March 2010 http://www.nature.com/nchem
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